molecular formula C15H18N4O2 B2867640 (E)-N'-(4-ethoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide CAS No. 799825-83-5

(E)-N'-(4-ethoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide

Cat. No. B2867640
CAS RN: 799825-83-5
M. Wt: 286.335
InChI Key: IKGXJHKXTLWVOZ-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N'-(4-ethoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide, also known as EMAH, is a hydrazide derivative that has gained significant attention in scientific research due to its potential therapeutic properties. EMAH has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Scientific Research Applications

Antimicrobial and Antifungal Applications

Several studies have synthesized and evaluated the antimicrobial and antifungal activities of compounds related to "(E)-N'-(4-ethoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide". For instance, the synthesis of various hydrazide derivatives has shown promising antibacterial and antifungal properties against a range of microorganisms, highlighting their potential in developing new antimicrobial agents (Sirajuddin et al., 2013).

Antioxidant Properties

The antioxidant activities of novel 1,3,4-oxadiazole and imine containing 1H-benzimidazoles have been investigated, demonstrating significant free radical scavenging capabilities. These findings suggest the potential of these compounds in oxidative stress-related therapeutic applications (Alp et al., 2015).

Catalytic and Synthesis Applications

Compounds derived from "this compound" have been explored for their catalytic properties, particularly in transesterification and acylation reactions. These studies have identified N-heterocyclic carbenes (NHC) as efficient catalysts in organic synthesis, offering valuable insights into the development of new synthetic methodologies (Grasa et al., 2002; Grasa et al., 2003).

Anticancer Activity

Research on N-heterocyclic carbene-silver complexes derived from imidazol-1-yl derivatives has shown significant cytotoxicity against various cancer cell lines, suggesting their potential in cancer therapy. These studies have laid the groundwork for further exploration of these compounds as anticancer agents (Patil et al., 2010).

Molecular Docking and Theoretical Studies

Theoretical and molecular docking studies have been conducted to explore the binding interactions and potential biological activities of these compounds, including their antioxidant and antidiabetic properties. Such studies provide a deeper understanding of the mechanisms underlying the biological activities of these compounds (Karrouchi et al., 2021).

properties

IUPAC Name

N-[(E)-(4-ethoxyphenyl)methylideneamino]-2-(2-methylimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-3-21-14-6-4-13(5-7-14)10-17-18-15(20)11-19-9-8-16-12(19)2/h4-10H,3,11H2,1-2H3,(H,18,20)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGXJHKXTLWVOZ-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)CN2C=CN=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=O)CN2C=CN=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662498
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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